

A comparative analysis of the crystal structures of alkaline earth metal picrates.

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Compound of Interest

Compound Name: Calcium picrate

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A Comparative Crystallographic Analysis of Alkaline Earth Metal Picrates

A comprehensive examination of the crystal structures of alkaline earth metal picrates reveals significant variations in their coordination environments, hydration states, and overall structural motifs. This guide provides a detailed comparison of the crystallographic parameters of magnesium, calcium, strontium, and barium picrates, supported by experimental data, to elucidate the influence of the metal cation on the solid-state architecture of these energetic materials.

Experimental Protocols

Synthesis of Alkaline Earth Metal Picrates:

The synthesis of alkaline earth metal picrates generally follows a straightforward aqueous reaction.^[1] A typical procedure involves the reaction of the corresponding alkaline earth metal carbonate or oxide with a hot aqueous solution of picric acid.^{[1][2][3]}

- An aqueous slurry of the appropriate alkaline earth metal carbonate (e.g., MgCO_3 , CaCO_3 , SrCO_3 , BaCO_3) or oxide (e.g., MgO) is prepared.^[1]
- A hot solution of picric acid is slowly added to the slurry with continuous stirring.^{[2][3]} The reaction is often accompanied by the evolution of carbon dioxide when carbonates are used.

[2]

- The mixture is heated and stirred until a clear, deep yellow solution is obtained, indicating the formation of the metal picrate.[1]
- Any excess, unreacted picric acid is removed by extraction with a suitable organic solvent, such as dichloromethane.[1]
- The aqueous solution is then concentrated, often by vacuum evaporation, to induce crystallization of the hydrated metal picrate salt.[1][2]
- The resulting crystals are collected by filtration and can be recrystallized from a minimum volume of hot water to improve purity and crystal quality.[1]

Single-Crystal X-ray Diffraction Analysis:

The determination of the crystal structures of the alkaline earth metal picrates is achieved through single-crystal X-ray diffraction.

- A suitable single crystal of the synthesized compound is selected and mounted on a goniometer head.
- The crystal is placed in a four-circle diffractometer, and X-ray diffraction data are collected at a specific temperature, typically 295 K.[4]
- The collected diffraction data are processed, and the crystal structure is solved using direct methods.
- The structural model is then refined by least-squares methods to obtain accurate atomic coordinates, thermal parameters, and other crystallographic details.[4]

Data Presentation: Crystallographic Parameters

The crystallographic data for the alkaline earth metal picrates are summarized in the tables below for direct comparison.

Table 1: Crystal System and Space Group

Compound	Crystal System	Space Group
Magnesium Picrate Nonahydrate	Monoclinic	P2 ₁ /c
Calcium Picrate Pentahydrate	Orthorhombic	Pmab
Strontium Picrate Pentahydrate	Monoclinic	C2/c
Barium Picrate Hexahydrate	Triclinic	Pī

Table 2: Unit Cell Parameters

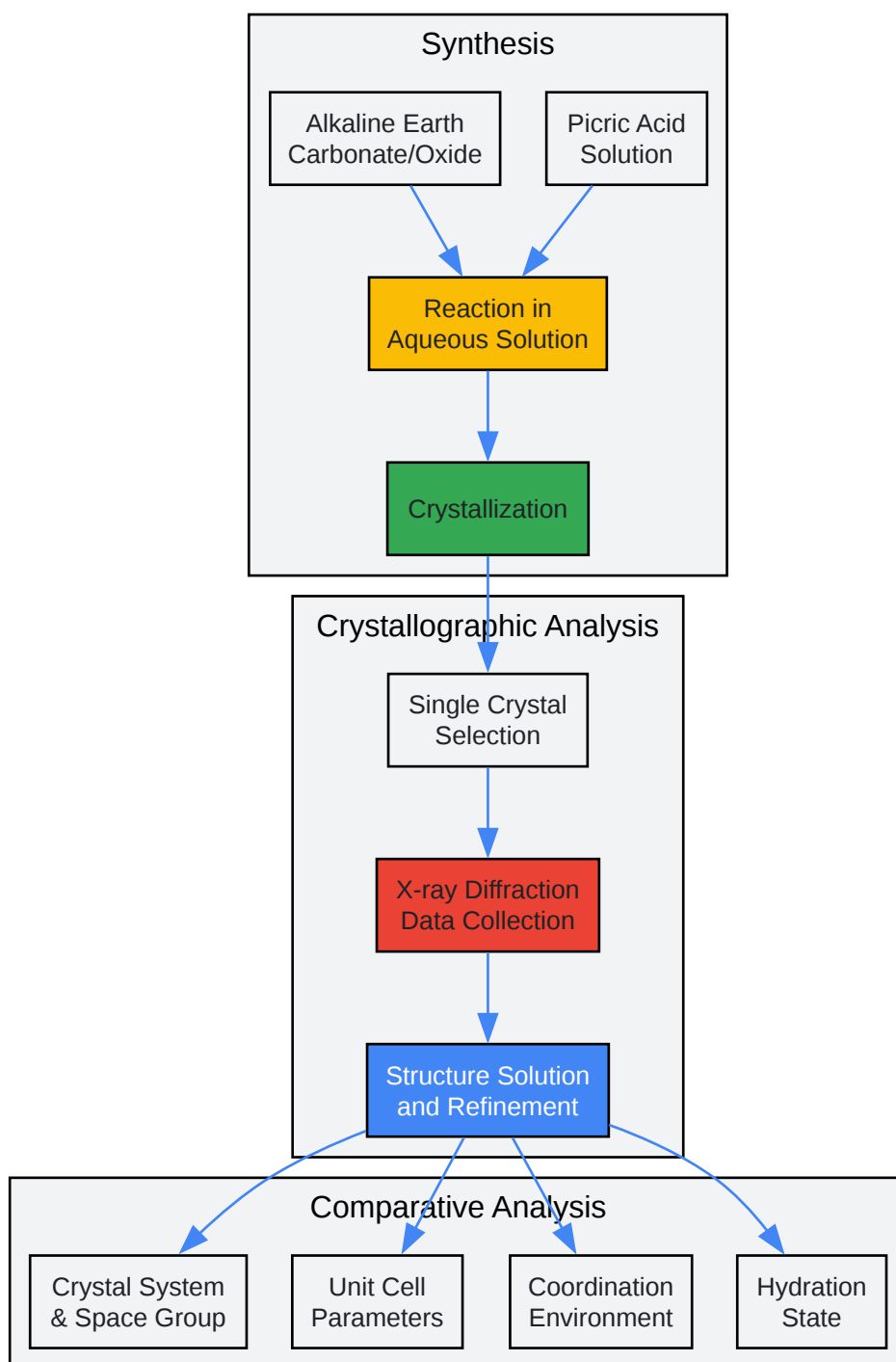
Compound	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Magnesium Picrate Nonahydrate	15.023(3)	6.718(4)	26.516(2)	90	109.55(1)	90
Calcium Picrate Pentahydrate	24.169(6)	10.292(7)	8.554(2)	90	90	90
Strontium Picrate Pentahydrate	24.515(6)	10.142(6)	17.932(4)	90	98.76(2)	90
Barium Picrate Hexahydrate	-	-	-	-	-	-

Note: Complete unit cell parameters for Barium Picrate Hexahydrate were not available in the searched literature.

Table 3: Coordination Environment and Hydration

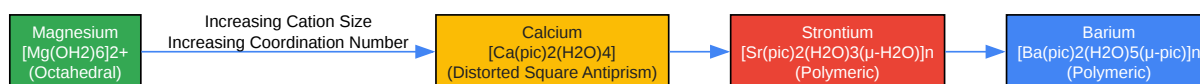
Compound	Metal Coordination Number	Coordination Details	Number of Water Molecules (Stable Form)
Magnesium Picrate Nonahydrate	6	[Mg(OH ₂) ₆] ²⁺ hexaaqua complex; no direct coordination with picrate anion.[1]	6.5[2][5]
Calcium Picrate Pentahydrate	8	Coordinated by two bidentate picrate ligands and four water molecules.[4][6]	4.8[2][5][6]
Strontium Picrate Pentahydrate	8	Forms a linear polymer with bridging water molecules and coordinated picrate anions.	5.0-5.1[2][5]
Barium Picrate Hexahydrate	10	Forms a linear polymer with bridging picrate anions and coordinated water molecules.	4.0[2][5][6]

Mandatory Visualization



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Caption: Workflow for the synthesis and comparative crystallographic analysis of alkaline earth metal picrates.



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Caption: Trend in coordination environment with increasing cation size in alkaline earth metal picrates.

Discussion

The crystal structures of alkaline earth metal picrates exhibit a clear trend related to the ionic radius of the metal cation.

- **Magnesium Picrate:** Due to the small size of the Mg^{2+} ion, it forms a stable hexaaqua complex, $[\text{Mg}(\text{OH}_2)_6]^{2+}$.^[1] There is no direct interaction between the magnesium ion and the picrate anions in the crystal lattice.^[1] The picrate ions are instead involved in π -stacking interactions.
- **Calcium Picrate:** The larger Ca^{2+} ion allows for direct coordination with the picrate ligands. In **calcium picrate** pentahydrate, the calcium atom is eight-coordinate, bonded to two bidentate picrate anions and four water molecules.^{[4][6]} This results in a discrete molecular complex.
- **Strontium and Barium Picrates:** As the cationic size increases further for Sr^{2+} and Ba^{2+} , the coordination numbers also increase to 8 and 10, respectively. Both strontium and barium picrates form polymeric structures.^[1] In strontium picrate pentahydrate, bridging water molecules link the strontium centers into a linear chain.^[1] In barium picrate hexahydrate, both water molecules and picrate anions act as bridging ligands, creating a more complex polymeric network.^[1]

The degree of hydration also varies among the stable forms of these salts, with magnesium, calcium, strontium, and barium picrates containing approximately 6.5, 4.8, 5.1, and 4.0 water molecules per formula unit, respectively.^{[2][5]} This variation in hydration, along with the differing coordination modes, significantly influences the packing of the ions in the crystal lattice and, consequently, the physical properties of these energetic materials.

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